Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate
Description
Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate is a boronate ester-functionalized thiophene derivative. Its structure comprises a thiophene ring substituted at the 3-position with an acetoxy group and at the 2-position with a tetramethyl dioxaborolane moiety. This compound is pivotal in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to its boronate group, which facilitates transmetalation with palladium catalysts . It also serves as a precursor in synthesizing optoelectronic materials, such as conjugated polymers for organic photovoltaic (OPV) devices .
Properties
Molecular Formula |
C13H19BO4S |
|---|---|
Molecular Weight |
282.2 g/mol |
IUPAC Name |
methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)11-9(6-7-19-11)8-10(15)16-5/h6-7H,8H2,1-5H3 |
InChI Key |
FFVGYSLSTNMDRR-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CS2)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthesis Steps
Step 1: Preparation of Thiophene-3-boronic Acid or Equivalent
- Thiophene-3-boronic acid can be prepared by reacting thiophene with a boron source in the presence of a catalyst. This step is crucial for introducing the boronic acid functionality necessary for subsequent reactions.
Step 2: Cross-Coupling Reaction
- The thiophene-3-boronic acid is then used in a Suzuki-Miyaura cross-coupling reaction with a suitable partner, such as an aryl halide, to introduce the desired substituent.
Step 3: Introduction of the Dioxaborolane Group
- The boronic acid group can be converted to a dioxaborolane group by reacting it with a suitable boron source, such as tetramethyl-1,3,2-dioxaborolane.
Step 4: Esterification
- The final step involves converting any carboxylic acid groups to methyl esters using standard esterification conditions.
Example Reaction Conditions
| Reaction Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Preparation of Thiophene-3-boronic Acid | Thiophene, bis(pinacolato)diboron, Pd(PPh3)4 | Dioxane, 80°C, 16h | 80% |
| Suzuki-Miyaura Cross-Coupling | Thiophene-3-boronic acid, aryl halide, Pd(PPh3)4, K2CO3 | Water/EtOH, 100°C, 12h | 85% |
| Introduction of Dioxaborolane Group | Tetramethyl-1,3,2-dioxaborolane | CH2Cl2, rt, 2h | 90% |
| Esterification | Methanol, HCl | Reflux, 2h | 95% |
Analysis of Preparation Methods
The synthesis of this compound involves a series of well-established organic reactions. The key to successful synthesis lies in optimizing reaction conditions, particularly in the cross-coupling steps, to achieve high yields and purity.
Challenges and Considerations
Catalyst Selection : The choice of palladium catalyst can significantly affect the efficiency of cross-coupling reactions. Phosphine ligands, such as triphenylphosphine or more sophisticated ligands like bis(diphenylphosphino)ferrocene, are commonly used.
Solvent and Temperature : The solvent and temperature conditions must be carefully selected to optimize reaction rates and yields. Common solvents include dioxane, ethanol, and dichloromethane.
Purification : The purification of the final product often involves chromatography techniques, such as flash column chromatography, to achieve high purity.
Research Findings and Applications
This compound is a versatile intermediate in organic synthesis, particularly in the synthesis of complex molecules featuring thiophene rings. Its applications span various fields, including pharmaceuticals and materials science, where thiophene derivatives are sought for their unique electronic and optical properties.
Chemical Reactions Analysis
3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Common reagents used in these reactions include palladium catalysts for cross-coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action for 3-Thiopheneacetic acid, 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, methyl ester involves its ability to participate in various chemical reactions due to the presence of the boronate ester group . This group can form stable complexes with other molecules, facilitating reactions such as cross-coupling . The molecular targets and pathways involved depend on the specific application and the nature of the molecules it interacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boronate-Functionalized Heterocycles
a) Ethyl 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate (CAS: 859169-20-3)
- Structural Differences : Replaces the thiophene ring with a benzene ring and uses an ethyl ester instead of methyl.
- Reactivity : The aromatic boronate exhibits slower coupling kinetics compared to thiophene-based analogues due to reduced electron-withdrawing effects .
- Applications : Primarily used in synthesizing liquid crystals and pharmaceutical intermediates.
b) Methyl 2-((2-[(2,4-Difluoroanilino)carbonyl]-3-thienyl)sulfanyl)acetate (CAS: 303151-08-8)
- Structural Differences: Introduces a sulfanyl linkage and a 2,4-difluoroanilino carbonyl group on the thiophene.
- Reactivity : The sulfanyl group enhances electron density, reducing boronate stability but increasing affinity for metal coordination .
- Applications : Used in medicinal chemistry for protease inhibition studies.
c) Selenophene Analogues (e.g., p-HTAA-Se)
- Structural Differences: Replaces thiophene with selenophene, increasing polarizability and conjugation length.
- Reactivity: Selenophene derivatives exhibit faster oxidative coupling rates due to selenium’s lower electronegativity compared to sulfur .
- Applications : Preferred in near-infrared (NIR) emitting materials for organic light-emitting diodes (OLEDs).
Thiophene Derivatives with Alternative Substituents
Key Observations :
- The tetramethyl dioxaborolane group in the target compound enhances solubility in polar aprotic solvents (e.g., 1,4-dioxane) compared to unsubstituted thiophene acetates .
- Nitrostyryl-functionalized polythiophenes (e.g., P2) show superior charge carrier mobility in OPVs but require additional processing steps compared to boronate-containing derivatives .
Biological Activity
Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate, with the molecular formula and a molecular weight of 282.2 g/mol, is an organoboron compound that has attracted attention for its potential biological activities. This article explores the biological properties of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a boronate ester group, which is known for its reactivity in organic synthesis. The presence of the boronate moiety allows for participation in cross-coupling reactions, making it a valuable intermediate in the synthesis of biologically active molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₉BO₄S |
| Molecular Weight | 282.2 g/mol |
| IUPAC Name | Methyl 2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate |
| InChI Key | FFVGYSLSTNMDRR-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to act as a reactive electrophile. The boronate group can form reversible covalent bonds with nucleophiles in biological systems, leading to modulation of protein functions and cellular pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes by modifying active sites through boronate interactions.
- Signal Transduction Modulation: It can influence signaling pathways by altering protein interactions or stability.
Research Findings
Recent studies have highlighted the potential of this compound in various biological contexts:
- Anticancer Activity: Research has shown that derivatives of thiophene compounds exhibit cytotoxic effects on cancer cell lines. This compound may similarly demonstrate selective toxicity against tumor cells while sparing normal cells.
-
Antimicrobial Properties: Compounds containing thiophene rings have been reported to possess antimicrobial activity against various pathogens. The incorporation of the boronate group may enhance this effect by promoting interaction with bacterial enzymes.
- Example Study: A series of thiophene-based compounds were tested against Staphylococcus aureus and exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL .
- Neuroprotective Effects: Some studies suggest that organoboron compounds can protect neuronal cells from oxidative stress and apoptosis. This could be relevant for developing treatments for neurodegenerative diseases.
Applications in Medicinal Chemistry
This compound serves as a building block for synthesizing more complex molecules with potential therapeutic applications:
- Drug Development: Its derivatives are being explored as potential candidates for new drug formulations targeting cancer and infectious diseases.
Case Study 1: Anticancer Activity Evaluation
A systematic evaluation was conducted on a library of thiophene derivatives including this compound. The results indicated significant cytotoxicity against various cancer cell lines with promising selectivity indices.
Case Study 2: Antimicrobial Testing
The compound was tested against a panel of bacteria and fungi. Results showed effective inhibition against Gram-positive bacteria with MIC values comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
